molecular formula C13H18BNO5 B11753040 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11753040
M. Wt: 279.10 g/mol
InChI Key: CDGIBQKOAVGTOP-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a methoxy group and a nitro group on a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene.

Major Products

    Reduction: 2-(5-Amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Various substituted phenyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrophenylboronic acid
  • 5-Methoxy-2-nitrophenylacetonitrile
  • 5-Methoxy-2-nitrobenzoic acid

Uniqueness

2-(5-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. The presence of the methoxy and nitro groups on the phenyl ring enhances its versatility, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H18BNO5

Molecular Weight

279.10 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(18-5)6-7-11(10)15(16)17/h6-8H,1-5H3

InChI Key

CDGIBQKOAVGTOP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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